

CAS number and molecular structure of Cyclohexanone oxime.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanone oxime

Cat. No.: B7761111

[Get Quote](#)

An In-depth Technical Guide to Cyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

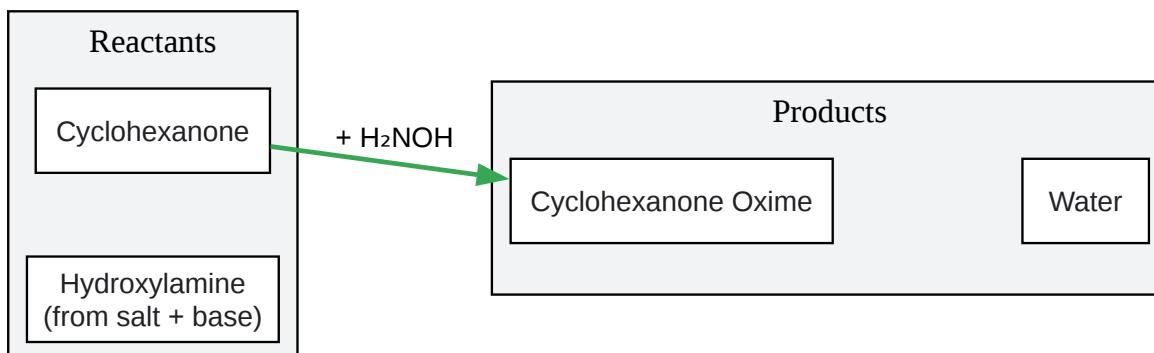
Abstract

Cyclohexanone oxime (CAS No. 100-64-1) is a pivotal organic compound with the chemical formula C₆H₁₁NO.^{[1][2]} This colorless, crystalline solid is a critical intermediate in the chemical industry, primarily serving as the precursor to ε-caprolactam, the monomer for Nylon 6.^[3] Its significance extends to niche applications in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block in the synthesis of complex molecules.^{[4][5]} This document provides a comprehensive overview of **cyclohexanone oxime**, detailing its chemical and physical properties, established experimental protocols for its synthesis, and its metabolic pathway.

Chemical and Physical Properties

Cyclohexanone oxime is a white crystalline solid at room temperature.^{[3][6][7]} It is soluble in water and ethanol.^{[6][7]} The key quantitative data for this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of Cyclohexanone Oxime


Property	Value	Source
CAS Registry Number	100-64-1	[1] [2]
Molecular Formula	C ₆ H ₁₁ NO	[1] [2] [6] [8]
Molecular Weight	113.16 g/mol	[1] [2] [3] [6] [8]
Melting Point	86-91 °C (187-196 °F; 359-364 K)	[3]
Boiling Point	204-210 °C (399-410 °F; 477-483 K)	[3]
Appearance	White crystalline solid	[3] [6]
Solubility in water	16 g/kg	[3]
IUPAC Name	N-cyclohexylidenehydroxylamine	[2]
SMILES	C1CCC(=NO)CC1	[2]
InChI Key	VEZUQRBDRNJBRY-UHFFFAOYSA-N	[1] [2]

Molecular Structure and Synthesis

The structure of **cyclohexanone oxime** features a cyclohexane ring with an oxime functional group (=NOH) attached to one of the carbon atoms.

Synthesis of Cyclohexanone Oxime

The most common laboratory and industrial synthesis of **cyclohexanone oxime** involves the condensation reaction between cyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

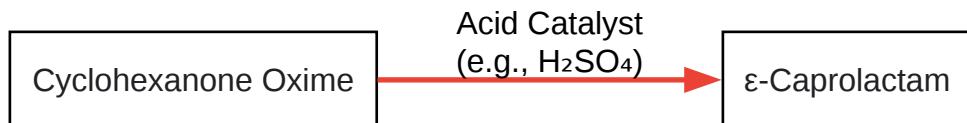
Caption: Synthesis of **Cyclohexanone Oxime** via condensation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of **cyclohexanone oxime**.^[9]

Materials:

- Cyclohexanone (2.5 g)
- Hydroxylamine hydrochloride (2.5 g)
- Crystallised sodium acetate (4 g)
- Distilled water (10 ml)
- Ethanol (optional, to aid solubility)
- Light petroleum (b.p. 60-80 °C) for recrystallization

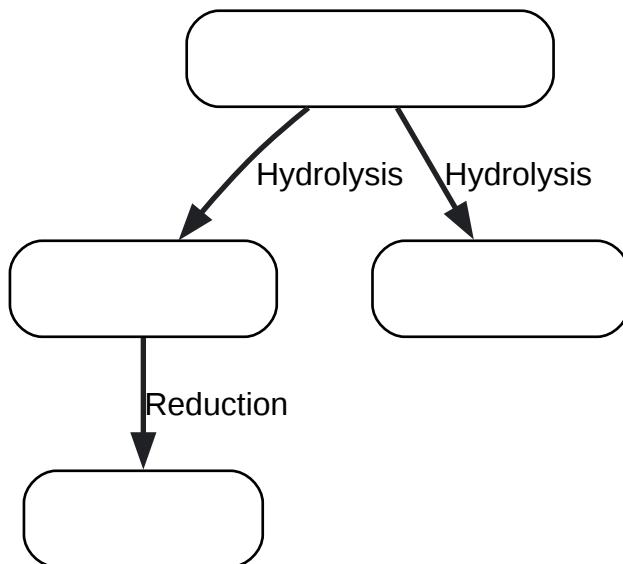

Procedure:

- Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of water in a suitable flask.

- Warm the solution to approximately 40 °C.
- Add 2.5 g of cyclohexanone to the solution. For improved mixing in the aqueous medium, the cyclohexanone can be first dissolved in a small amount of ethanol.[9]
- Stir the mixture vigorously. After a few minutes, **cyclohexanone oxime** will begin to separate as a crystalline solid.
- Cool the reaction mixture in an ice bath to maximize precipitation.
- Filter the crude product using gravity or vacuum filtration.[9]
- Wash the collected crystals with a small amount of cold water.
- For purification, recrystallize the crude product from light petroleum (b.p. 60-80 °C).
- Dry the purified crystals to obtain pure **cyclohexanone oxime**. The expected yield is approximately 2.5 g, with a melting point of 90 °C.

Key Reactions and Applications

The primary industrial application of **cyclohexanone oxime** is its conversion to ϵ -caprolactam through the Beckmann rearrangement.[3] This process is fundamental to the production of Nylon 6, a major engineering thermoplastic and fiber.[3][4][11]


[Click to download full resolution via product page](#)

Caption: The Beckmann rearrangement of **cyclohexanone oxime**.

Beyond its role in polymer science, **cyclohexanone oxime** serves as an intermediate in the synthesis of certain agrochemicals and active pharmaceutical ingredients (APIs).[4][5] Its oxime functionality provides a reactive site for further chemical modifications, making it a valuable synthon in organic chemistry.

Metabolic Pathway

In biological systems, **cyclohexanone oxime** can be metabolized. The major pathway involves hydrolysis back to its precursors, cyclohexanone and hydroxylamine. The resulting cyclohexanone can then be further reduced to cyclohexanol.[12]

[Click to download full resolution via product page](#)

Caption: Major metabolic pathway of **cyclohexanone oxime**.

Safety and Toxicology

Cyclohexanone oxime is classified as harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[2] Toxicological studies have identified the erythrocyte, spleen, liver, and nasal epithelium as major targets of its toxicity.[7] It has shown mutagenic activity in *Salmonella typhimurium* strain TA1535 with S9 activation.[7] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanone, oxime [webbook.nist.gov]
- 2. Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbino.com]
- 5. Cyclohexanone Oxime Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 6. Cyclohexanone oxime | 100-64-1 [chemicalbook.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. scbt.com [scbt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. archivemarketresearch.com [archivemarketresearch.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular structure of Cyclohexanone oxime.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761111#cas-number-and-molecular-structure-of-cyclohexanone-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com